DL-Lysine-epsilon-15N dihydrochloride

Catalog No.
S958965
CAS No.
204451-46-7
M.F
C6H16Cl2N2O2
M. Wt
220.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Lysine-epsilon-15N dihydrochloride

CAS Number

204451-46-7

Product Name

DL-Lysine-epsilon-15N dihydrochloride

IUPAC Name

2-amino-6-(15N)azanylhexanoic acid;dihydrochloride

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

220.1 g/mol

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i7+1;;

InChI Key

JBBURJFZIMRPCZ-ADOWEKEWSA-N

SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C(CC[15NH2])CC(C(=O)O)N.Cl.Cl

Here are some potential applications of DL-Lysine-epsilon-15N dihydrochloride in scientific research:

  • Metabolic studies

    By incorporating DL-Lysine-epsilon-15N dihydrochloride into cell cultures or animal models, researchers can track the incorporation of lysine into proteins, its degradation products, and its excretion. This information can be used to understand the role of lysine in various metabolic pathways .

  • Protein-protein interaction studies

    ¹⁵N-labeled lysine can be used in conjunction with techniques like mass spectrometry to identify protein-protein interactions. The presence of the labeled lysine can help distinguish interacting proteins from background noise .

  • Plant and microbial research

    DL-Lysine-epsilon-15N dihydrochloride can be used to study nitrogen uptake and utilization in plants and microbes. By tracking the ¹⁵N isotope, researchers can gain insights into the efficiency of nitrogen fixation and assimilation processes .

  • Drug development

    ¹⁵N-labeled lysine can be incorporated into drug molecules to track their absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for understanding the pharmacokinetics of drugs and optimizing their design .

DL-Lysine-epsilon-15N dihydrochloride is a stable isotope-labeled form of the amino acid lysine, specifically enriched with nitrogen-15 at the epsilon position of its side chain. Lysine is an essential α-amino acid, crucial for protein synthesis and various metabolic functions in organisms. The compound's chemical formula is C6H14N2O2·2HCl, and it serves as a valuable tool in biochemical research and applications due to its isotopic labeling, which allows for tracking and studying metabolic pathways involving lysine .

Typical of lysine, including:

  • Transamination Reactions: Lysine can undergo transamination, where it donates an amino group to α-keto acids, forming other amino acids.
  • Decarboxylation: In certain metabolic pathways, lysine can be decarboxylated to produce cadaverine, a biogenic amine.
  • Synthesis of Proteins: As a building block of proteins, DL-Lysine-epsilon-15N dihydrochloride is incorporated into polypeptides during translation.

The presence of the nitrogen-15 isotope allows researchers to trace these reactions using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy .

Lysine plays several critical roles in biological systems:

  • Protein Synthesis: It is a key component of proteins and is involved in the formation of collagen and elastin, which are vital for connective tissues.
  • Hormone Production: Lysine contributes to the synthesis of hormones and enzymes necessary for various physiological functions.
  • Immune Function: It aids in the production of antibodies, enhancing the immune response.
  • Calcium Absorption: Lysine improves calcium absorption and retention in bones, promoting bone health.

The isotopic labeling with nitrogen-15 allows for detailed studies on lysine's metabolism and its effects on biological systems .

The synthesis of DL-Lysine-epsilon-15N dihydrochloride typically involves:

  • Isotope Enrichment: Starting from natural lysine, nitrogen-15 can be introduced through various chemical processes or by cultivating organisms that preferentially incorporate nitrogen-15 into their metabolic pathways.
  • Dihydrochloride Formation: The resulting lysine is then reacted with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Alternative methods may include chemical synthesis from simpler precursors using nitrogen-15 labeled reagents .

DL-Lysine-epsilon-15N dihydrochloride has diverse applications:

  • Metabolic Studies: Used in tracer studies to investigate metabolic pathways involving lysine.
  • Nutritional Research: Helps assess lysine's role in nutrition and its effects on growth and health.
  • Pharmaceutical Development: Aids in the development of lysine-related therapeutics and supplements.
  • Animal Feed Additives: Enhances the nutritional value of animal feed by ensuring adequate lysine levels.

The stable isotope labeling provides unique insights into biological processes that are otherwise difficult to study .

Interaction studies involving DL-Lysine-epsilon-15N dihydrochloride focus on its role in various biochemical pathways. Research has shown that:

  • Lysine interacts with other amino acids during protein synthesis.
  • It can modulate enzyme activity by acting as a substrate or inhibitor.
  • The nitrogen-15 label allows for tracking interactions within complex biological systems using advanced analytical techniques.

These studies contribute to a deeper understanding of metabolic regulation and nutrient interactions .

Several compounds share similarities with DL-Lysine-epsilon-15N dihydrochloride. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
L-LysineC6H14N2O2Natural form of lysine; essential amino acid
L-Lysine-dihydrochlorideC6H14N2O2·2HClCommonly used dietary supplement
L-Lysine-epsilon-NitrogenC6H14N2O2Contains nitrogen at the epsilon position; isotopic
DL-Lysine-[1-13C]C6H14N2O2Carbon-labeled version for metabolic tracing

Uniqueness

DL-Lysine-epsilon-15N dihydrochloride stands out due to its specific labeling at the epsilon position with nitrogen-15, which is particularly useful for tracing metabolic pathways involving this amino acid. This specificity allows researchers to gain insights that are not possible with other forms of lysine or isotopically labeled compounds .

Sequence

K

Dates

Modify: 2023-08-16

Explore Compound Types